6-fluoro-3H-pyrido[3,2-d]pyrimidin-4-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H4FN3O |
|---|---|
Molecular Weight |
165.12 g/mol |
IUPAC Name |
6-fluoro-3H-pyrido[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H4FN3O/c8-5-2-1-4-6(11-5)7(12)10-3-9-4/h1-3H,(H,9,10,12) |
InChI Key |
PKDOHUMRKCAPRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1N=CNC2=O)F |
Origin of Product |
United States |
Investigation of Molecular Mechanisms and Biological Targets of 6 Fluoro 3h Pyrido 3,2 D Pyrimidin 4 One Analogs
Enzyme Inhibition Profiles
Analogs of 6-fluoro-3H-pyrido[3,2-d]pyrimidin-4-one have been identified as potent inhibitors of several key enzymes implicated in cancer and other diseases. The core pyridopyrimidine scaffold serves as a versatile template for designing selective inhibitors that can target distinct enzymatic activities.
Kinases are a major class of enzymes targeted by pyridopyrimidine analogs due to their central role in cell signaling and proliferation.
Phosphoinositide 3-kinase delta (PI3Kδ): A series of pyrido[3,2-d]pyrimidine (B1256433) derivatives have been developed as potent and selective inhibitors of PI3Kδ, an enzyme crucial for the activation, proliferation, and survival of B-cells. nih.govresearchgate.net One analog, compound S5, demonstrated excellent activity against PI3Kδ with an IC50 value of 2.82 nM and showed strong antiproliferation effects in the SU-DHL-6 B-cell lymphoma line (IC50 = 0.035 μM). nih.govresearchgate.net Mechanistically, these compounds inhibit the downstream phosphorylation of Akt, a key event in the PI3K signaling pathway. nih.govresearchgate.net Another related compound, Seletalisib, is also a highly selective, ATP-competitive inhibitor of PI3Kδ. nih.gov
Monopolar Spindle 1 (Mps1/TTK): The mitotic checkpoint kinase Mps1, also known as Threonine Tyrosine Kinase (TTK), is a critical regulator of the spindle assembly checkpoint and is overexpressed in many cancers. nih.govdocumentsdelivered.com Pyrido[2,3-d]pyrimidin-7-one analogs have been synthesized as new selective and orally bioavailable TTK inhibitors. researchgate.net One such inhibitor potently suppressed the proliferation of various human cancer cell lines with low micromolar IC50 values and exhibited a strong binding affinity to TTK (Kd = 0.15 nM). researchgate.net Similarly, novel pyrrolopyrimidine analogs have been identified as potent Mps1/TTK inhibitors, with lead compounds showing IC50 values ranging from 0.05 to 1.0 μM in breast cancer cell lines. nih.govbohrium.com These inhibitors disrupt Mps1-dependent functions like centrosome duplication and the spindle checkpoint. nih.gov
Epidermal Growth Factor Receptor (EGFR) and HER Family: The pyridopyrimidine scaffold is a key feature in inhibitors targeting the EGFR, a member of the HER family of receptor tyrosine kinases. nih.govnih.gov Analogs based on pyrido[2,3-d]pyrimidine (B1209978) and thieno[2,3-d]pyrimidine (B153573) structures have been designed as potent inhibitors of both wild-type EGFR and the drug-resistant EGFRL858R/T790M mutant. nih.gov For instance, compound B1 from a thieno[3,2-d]pyrimidine (B1254671) series showed an IC50 value of 13 nM against the mutant EGFR kinase and was over 76-fold selective for it compared to the wild-type form. nih.gov Another class of pyrido[3,4-d]pyrimidine (B3350098) derivatives, known as Tarloxotinib, acts as a pan-HER kinase inhibitor, targeting all members of the family. nih.gov
Cyclin-Dependent Kinases (CDK): The pyrido[2,3-d]pyrimidin-7-one structure is a privileged scaffold for developing CDK inhibitors. researchgate.net By introducing specific substituents, researchers have achieved excellent selectivity for CDK4 over other CDKs. researchgate.net Palbociclib, a well-known breast cancer drug, is a CDK4/6 inhibitor based on the pyrido[2,3-d]pyrimidin-7-one core. nih.gov Its selectivity is enhanced by specific chemical groups at various positions on the core structure, which decrease potency against CDK1 and CDK2 while maintaining high efficacy against CDK4/6. nih.govresearchgate.net These inhibitors function by blocking the phosphorylation of the retinoblastoma protein (Rb), a critical step in the G1-S phase transition of the cell cycle. nih.gov
| Analog Class | Target Kinase | Key Findings | Reference |
|---|---|---|---|
| Pyrido[3,2-d]pyrimidine | PI3Kδ | Compound S5 IC50 = 2.82 nM; Inhibits Akt phosphorylation. | nih.govresearchgate.net |
| Pyrido[2,3-d]pyrimidin-7-one | TTK (Mps1) | Potent inhibition (Kd = 0.15 nM); Suppresses cancer cell proliferation. | researchgate.net |
| Thieno[3,2-d]pyrimidine | EGFRL858R/T790M | Compound B1 IC50 = 13 nM; >76-fold selectivity over WT EGFR. | nih.gov |
| Pyrido[2,3-d]pyrimidin-7-one | CDK4/6 | Palbociclib is a selective inhibitor; Blocks Rb phosphorylation. | nih.gov |
| Pyrido[2,3-d]pyrimidine | PIM-1 Kinase | IC50 values of 11.4 nM and 17.2 nM for lead compounds. | rsc.orgnih.gov |
One of the most established mechanisms of action for pyridopyrimidine analogs is the inhibition of dihydrofolate reductase (DHFR). nih.gov This enzyme is vital for converting dihydrofolate into tetrahydrofolate, a coenzyme essential for the synthesis of nucleotides and certain amino acids. nih.gov By blocking DHFR, these compounds disrupt DNA synthesis and repair, leading to cell growth arrest. nih.gov Several derivatives of pyrido[2,3-d]pyrimidine and pyrido[3,2-d]pyrimidine have been specifically designed and evaluated as DHFR inhibitors.
Beyond kinases and DHFR, the versatile pyridopyrimidine scaffold has been adapted to target other enzymes.
PIM-1 Kinase: Certain novel pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of PIM-1 kinase, a serine/threonine kinase involved in cell survival and proliferation. rsc.orgnih.gov Lead compounds from one study exhibited IC50 values as low as 11.4 nM and 17.2 nM against PIM-1. rsc.orgnih.gov
Phosphodiesterase 4 (PDE4): Structurally related analogs, such as pyrido[3',2':4,5]thieno[3,2-d]pyrimidines, have been synthesized and tested as inhibitors of PDE4, an enzyme involved in inflammatory pathways. researchgate.netresearchgate.net
Biotin (B1667282) Carboxylase: Some pyrido[2,3-d]pyrimidine derivatives have been shown to target biotin carboxylase, an essential enzyme in fatty acid synthesis. nih.gov
Cellular Pathway Modulation and Biological Impact
By inhibiting key enzymes, analogs of this compound trigger significant changes in cellular signaling pathways, ultimately affecting fundamental processes like apoptosis and cell cycle progression.
A common outcome of treatment with various pyridopyrimidine analogs is the induction of programmed cell death, or apoptosis. This is often a direct consequence of inhibiting pro-survival signaling pathways.
For example, the inhibition of EGFR by pyrido[2,3-d]pyrimidin-4(3H)-one derivatives leads to apoptosis. nih.gov The mechanism frequently involves the activation of the caspase cascade, a family of proteases that execute the apoptotic program. nih.govnih.gov One study demonstrated that a lead EGFR inhibitor induced a 5.3-fold increase in the levels of activated caspase-3 in PC-3 prostate cancer cells. nih.gov Similarly, other cytotoxic 2,4,6-functionalized pyrido[2,3-d]pyrimidines produced a rapid, dose-dependent increase in caspase-3 levels in multiple cancer cell lines. nih.gov The inhibition of PIM-1 kinase by pyrido[2,3-d]pyrimidine derivatives also results in a significant increase in apoptosis; one compound increased the total apoptosis in MCF-7 breast cancer cells by over 58-fold compared to control cells. rsc.orgnih.gov
Disruption of the cell cycle is another hallmark of pyridopyrimidine analogs. By targeting kinases like CDKs and Mps1, these compounds can halt cell division at various checkpoints, preventing the proliferation of cancer cells.
Inhibition of EGFR by a thieno[3,2-d]pyrimidine analog was shown to block H1975 lung cancer cells in the G2/M phase of the cell cycle. nih.gov Other pyrido[2,3-d]pyrimidin-4(3H)-one derivatives were found to arrest PC-3 cells at the pre-G1 phase. nih.gov Furthermore, pyrido[2,3-d]pyrimidine analogs targeting PIM-1 kinase caused cell cycle arrest at the G1 phase in MCF-7 cells. rsc.orgnih.gov The inhibition of pyrimidine (B1678525) synthesis itself can also lead to cell cycle arrest, which can be independent of p53 status but often relies on the activation of checkpoint kinases like Chk1. nih.gov
The direct inhibition of CDK4/6 by specific pyrido[2,3-d]pyrimidin-7-one inhibitors provides a clear mechanism for G1 phase arrest. researchgate.netnih.gov These compounds prevent the phosphorylation of Rb, keeping it bound to the E2F transcription factor and thereby blocking the expression of genes required for entry into the S phase. nih.gov
| Analog Class | Cellular Process | Mechanism/Key Findings | Reference |
|---|---|---|---|
| Pyrido[2,3-d]pyrimidin-4(3H)-one | Apoptosis | 5.3-fold increase in active caspase-3. | nih.gov |
| Pyrido[2,3-d]pyrimidine | Apoptosis | 58-fold increase in total apoptosis via PIM-1 inhibition. | rsc.orgnih.gov |
| Thieno[3,2-d]pyrimidine | Cell Cycle Arrest | Blockade of G2/M phase via EGFR inhibition. | nih.gov |
| Pyrido[2,3-d]pyrimidin-4(3H)-one | Cell Cycle Arrest | Arrest at pre-G1 phase. | nih.gov |
| Pyrido[2,3-d]pyrimidine | Cell Cycle Arrest | Arrest at G1 phase via PIM-1 inhibition. | rsc.orgnih.gov |
| Pyrido[2,3-d]pyrimidin-7-one | Cell Cycle Arrest | G1 arrest via direct CDK4/6 inhibition. | researchgate.netnih.gov |
Anti-Proliferative Cellular Mechanisms in Diseased Models
Analogs of this compound, particularly those within the broader pyridopyrimidine class, have demonstrated significant anti-proliferative activity across various cancer cell lines. The primary cellular mechanisms responsible for this activity are the induction of apoptosis (programmed cell death) and the arrest of the cell cycle at specific phases, thereby preventing cancer cell division and proliferation. tandfonline.comrsc.orgnih.gov
Research into pyrido[2,3-d]pyrimidine derivatives has shown their capability to induce apoptosis in several cancer models. For instance, one study found that a specific analog, compound 8a , induced a significant apoptotic effect in PC-3 (prostate cancer) cells. tandfonline.comnih.gov This was accompanied by a 5.3-fold increase in the level of caspase-3, a key executioner enzyme in the apoptotic pathway. tandfonline.comnih.gov Similarly, another novel bioactive pyrido[2,3-d]pyrimidine, compound 4 , was shown to activate apoptosis in MCF-7 (breast cancer) cells, increasing the total apoptosis rate by over 58-fold compared to control cells. rsc.orgrsc.org The pro-apoptotic mechanism was further confirmed by observing changes in apoptosis-related genes like p53, Bax, and various caspases. rsc.org Some pyrido[2,3-d]pyrimidine nucleosides have also been identified as potent pro-apoptotic agents in breast (MD-MBA-231), colon (HT-29), and bladder (T-24) cancer cell lines. bohrium.com
In addition to inducing apoptosis, these compounds frequently cause cell cycle arrest. Compound 8a was found to arrest the cell cycle at the pre-G1 phase in PC-3 cells. tandfonline.comnih.gov Another derivative, compound 4 , halted the cell cycle at the G1 phase in MCF-7 cells. rsc.orgrsc.org A different analog, compound B1 , a thieno[3,2-d]pyrimidine derivative, demonstrated a concentration-dependent cell cycle blockage at the G2/M phase in H1975 non-small cell lung cancer cells. nih.gov This arrest prevents the cells from entering mitosis, thus inhibiting tumor growth. nih.gov The ability of pyridopyrimidine derivatives to interfere with the cell cycle is a crucial component of their anti-proliferative effects. nih.govrsc.orgmdpi.com
The table below summarizes the anti-proliferative effects of representative pyridopyrimidine analogs in various cancer cell lines.
| Compound Class | Specific Analog | Diseased Model (Cell Line) | Observed Anti-Proliferative Mechanism | Reference |
|---|---|---|---|---|
| Pyrido[2,3-d]pyrimidin-4(3H)-one | Compound 8a | PC-3 (Prostate Cancer) | Pre-G1 cell cycle arrest; Induction of apoptosis (5.3-fold increase in caspase-3) | tandfonline.comnih.gov |
| Pyrido[2,3-d]pyrimidine | Compound 4 | MCF-7 (Breast Cancer) | G1 phase cell cycle arrest; Induction of apoptosis (58.29-fold increase) | rsc.orgrsc.org |
| Thieno[3,2-d]pyrimidine | Compound B1 | H1975 (Non-Small Cell Lung Cancer) | G2/M phase cell cycle arrest | nih.gov |
| Pyrido[2,3-d]pyrimidine Nucleoside | HC-6 | MD-MBA-231 (Breast), HT-29 (Colon), T-24 (Bladder) | Cell cycle arrest and rapid apoptosis | bohrium.com |
Methodologies for Biological Target Identification and Validation
Identifying the specific molecular targets of small-molecule compounds like this compound and its analogs is a critical step in drug discovery. It allows for rational drug design and helps to elucidate the mechanism of action. researchgate.net A variety of methodologies, broadly categorized into biochemical and cellular approaches, are employed for this purpose. nih.govbroadinstitute.org
Biochemical Approaches: These methods directly probe the physical interaction between a compound and its protein target. nih.gov
Affinity Chromatography: This is a classical and widely used technique. nih.govacs.org It involves immobilizing a modified version of the small molecule onto a solid support (like agarose (B213101) beads). A complex mixture of proteins (e.g., a cell lysate) is then passed over this support. Proteins that bind to the small molecule are captured and can be later eluted and identified using mass spectrometry. nih.gov
Chemical Proteomics: This powerful, high-throughput approach is used to identify protein targets in complex biological samples. mdpi.com It often utilizes chemical "probes," which are modified versions of the compound containing a reactive group and a reporter tag (like biotin). researchgate.netmdpi.com These probes can be used in methods like Activity-Based Protein Profiling (ABPP) to map binding sites across entire protein families. mdpi.com
Biophysical Assays: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Differential Scanning Fluorimetry (DSF) are used to validate direct physical binding. eddc.sgaacrjournals.org These methods can quantify the binding affinity (Kd), kinetics, and thermodynamics of the interaction between a purified protein and the small molecule, providing robust evidence of target engagement. eddc.sg
Cellular and In-Silico Approaches: These methods identify targets by observing the effects of the compound in a cellular context or through computational prediction.
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement within living cells. researchgate.netaacrjournals.org The principle is that a protein becomes more stable and resistant to heat-induced denaturation when it is bound to a ligand (the small molecule). Cells are treated with the compound, heated, and the amount of soluble (non-denatured) target protein is quantified, allowing for confirmation of target binding in a physiological setting. researchgate.net
Drug Affinity Responsive Target Stability (DARTS): Similar to CETSA, DARTS relies on the principle that ligand binding can stabilize a target protein. However, instead of heat, it uses proteases to digest the proteins. nih.govacs.org Proteins bound to the drug will be protected from proteolytic degradation, and this difference can be detected by gel electrophoresis. researchgate.netnih.gov
Genetic and Computational Methods: Genetic approaches, such as CRISPR-based screening, can identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to the target or its pathway. nuvisan.com Computational methods leverage databases of known drug-target interactions. By comparing the chemical structure of a new compound to those of molecules with known targets, potential binding partners can be predicted. nih.govcam.ac.uk
The table below summarizes key methodologies for target identification and validation.
| Methodology | Principle | Application | Reference |
|---|---|---|---|
| Affinity Chromatography | Immobilized compound captures binding proteins from a lysate. | Direct identification of binding partners. | nih.govnih.govacs.org |
| Chemical Proteomics (e.g., ABPP) | Uses chemical probes to label and identify targets in complex mixtures. | High-throughput target identification and profiling. | mdpi.comnih.gov |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. | Validation of target engagement in intact cells. | researchgate.netaacrjournals.org |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from protease digestion. | Target identification without modifying the compound. | researchgate.netnih.gov |
| Biophysical Assays (SPR, ITC) | Measures the direct binding affinity and kinetics between a compound and a purified protein. | Quantitative validation of target interaction. | eddc.sgaacrjournals.org |
| Genetic Screening (e.g., CRISPR) | Identifies genetic modifications that alter cellular response to the compound. | Identification of essential genes and pathways for compound activity. | nuvisan.com |
Structure Activity Relationship Sar Studies of 6 Fluoro 3h Pyrido 3,2 D Pyrimidin 4 One Derivatives
Elucidation of Essential Pharmacophoric Features for Specific Target Interactions
Pharmacophore modeling for pyrido[3,2-d]pyrimidine (B1256433) derivatives has identified several key features essential for potent interactions with biological targets, particularly protein kinases like PI3K and mTOR. nih.gov The core scaffold itself is a primary pharmacophoric element, acting as a bioisostere for the adenine (B156593) ring of ATP and typically forming critical hydrogen bonds with the hinge region of the kinase active site.
Key pharmacophoric features include:
A Hinge-Binding Motif: The N1 and N8 atoms of the pyridopyrimidine core are crucial for forming one or two hydrogen bonds with the backbone amide residues of the kinase hinge region. This interaction anchors the inhibitor in the ATP-binding pocket.
Hydrophobic Pockets Occupancy: Substituents at the C-2, C-6, and C-7 positions can be tailored to occupy various hydrophobic pockets within the active site, enhancing binding affinity and contributing to selectivity. nih.govresearchgate.net For instance, in a series of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines, a 3-hydroxyphenyl group at the C-2 position was identified as a key feature for interacting with the catalytic site. nih.gov
A Solvent-Accessible Region: The C-4 position often points towards the solvent-exposed region of the ATP-binding site. This position is frequently substituted with groups like morpholine (B109124), which can improve solubility and other physicochemical properties without negatively impacting binding affinity. nih.gov Molecular docking studies have shown that for PI3Kα and mTOR inhibitors, the pyridopyrimidine scaffold is well superimposed in the active site, creating similar interactions, while substituents at C-7 explore different regions of the pocket, influencing selectivity. nih.gov
Mechanistic Insights into the Influence of Fluorine Substitution on Biological Activity and Selectivity
Mechanistically, the C-6 fluoro substituent can:
Alter Basicity and Tautomerism: The strong electron-withdrawing nature of fluorine can lower the pKa of the nearby N-5 atom in the pyridine (B92270) ring and the N-3 proton in the pyrimidinone ring. This modulation of electronics can influence the preferred tautomeric state of the heterocycle, which in turn affects its hydrogen bonding pattern with the target protein. mdpi.comresearchgate.net
Form Favorable Orthogonal Interactions: While a poor hydrogen bond acceptor, fluorine can engage in favorable electrostatic and dipole-dipole interactions with electron-deficient groups in the protein's active site, such as backbone amides or specific amino acid side chains. mdpi.com This can contribute to binding affinity and selectivity.
Block Metabolic Oxidation: The C-6 position on the pyridine ring can be susceptible to metabolic oxidation by cytochrome P450 enzymes. The strong C-F bond is highly resistant to cleavage, effectively blocking this metabolic pathway. This can lead to improved metabolic stability, a longer half-life, and increased oral bioavailability.
Influence Conformation: The fluorine atom can induce a conformational bias in adjacent substituents, locking the molecule into a more favorable bioactive conformation for binding to its target.
Correlation of Substituents at Varying Molecular Positions with Potency and Selectivity
Systematic modification of substituents around the pyrido[3,2-d]pyrimidine core is a cornerstone of optimizing potency and achieving selectivity for specific biological targets. Studies on related 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines have provided significant insight into how different functional groups at the C-7 position (analogous to C-6) impact activity against PI3K and mTOR kinases. nih.gov
In a study where the C-2 position was fixed with a 3-hydroxyphenyl group and the C-4 position with a morpholine moiety, various substituents were introduced at the C-7 position to probe the SAR. nih.gov The findings from this and other studies on C-6 modification are summarized below. nih.govresearchgate.net
| Compound Series | Position of Variation | Substituent | Target | Observed Activity (IC50) | Reference |
|---|---|---|---|---|---|
| 2,4,7-Trisubstituted Pyrido[3,2-d]pyrimidines | C-7 | -CH=CH2 (Vinyl) | PI3Kα | 3 nM | nih.gov |
| 2,4,7-Trisubstituted Pyrido[3,2-d]pyrimidines | C-7 | -CH2OH (Hydroxymethyl) | PI3Kα | 10 nM | nih.gov |
| 2,4,7-Trisubstituted Pyrido[3,2-d]pyrimidines | C-7 | -CH2OCH3 (Methoxymethyl) | PI3Kα | 7 nM | nih.gov |
| 2,4,7-Trisubstituted Pyrido[3,2-d]pyrimidines | C-7 | -CH2-N3 (Azidomethyl) | PI3Kα | 6 nM | nih.gov |
| 2,4,7-Trisubstituted Pyrido[3,2-d]pyrimidines | C-7 | -CH2-(1,2,3-triazol-1-yl) | PI3Kα | 4 nM | nih.gov |
| 3,4-Dihydropyrido[3,2-d]pyrimidones | C-6 | -S-(4-fluorophenyl) | p38α MAP Kinase | Potent Inhibition | researchgate.net |
These studies demonstrate that small, polar, and hydrogen-bond accepting groups at the C-7 position can significantly enhance potency against PI3Kα. nih.gov The high potency of the vinyl and various functionalized methyl groups highlights the importance of this vector for optimizing target engagement. nih.gov Similarly, for p38 MAP kinase inhibitors, an aryl sulfide (B99878) linkage at the C-6 position was found to be crucial for interacting with hydrophobic pockets in the enzyme's active site. researchgate.net
Ligand Efficiency and Structure-Based Optimization Principles in Scaffold Modification
The development of potent and selective inhibitors based on the 6-fluoro-3H-pyrido[3,2-d]pyrimidin-4-one scaffold relies heavily on principles of structure-based drug design and the concept of ligand efficiency (LE). LE is a metric used to evaluate the binding energy of a compound per heavy atom, providing a measure of how efficiently a molecule binds to its target. It helps guide the optimization process by prioritizing smaller, more efficient fragments over large, cumbersome molecules that may have high potency but poor drug-like properties.
The optimization process for this scaffold typically follows an iterative cycle:
Initial Hit Identification: A compound with the core scaffold showing modest activity is identified through screening.
Structural Biology/Modeling: The binding mode of the initial hit is determined using X-ray crystallography or predicted through molecular docking studies. nih.gov This reveals the key interactions and identifies pockets within the active site that can be further exploited.
Scaffold Modification: Guided by the structural insights, new derivatives are designed. For the pyrido[3,2-d]pyrimidine core, this involves exploring chemical diversity at key positions (e.g., C-2, C-6, C-7) to improve interactions with the target protein. nih.gov
Synthesis and Biological Evaluation: The designed compounds are synthesized and tested in biochemical and cellular assays to determine their potency, selectivity, and functional effects. nih.gov
By applying these principles, researchers have successfully optimized pyrido[3,2-d]pyrimidine derivatives from initial hits with micromolar activity to lead compounds with low nanomolar potency against targets like PI3Kα. nih.gov
Computational Chemistry and Structural Biology Analyses of 6 Fluoro 3h Pyrido 3,2 D Pyrimidin 4 One Complexes
Molecular Docking Simulations for Predicting Ligand-Target Interaction Modes
Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second. In the context of 6-fluoro-3H-pyrido[3,2-d]pyrimidin-4-one, docking simulations are employed to predict its binding mode within the active site of a target protein, typically a kinase. nih.gov This technique helps identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex.
For a target like a protein kinase, this compound would be docked into the ATP-binding site. The simulation would likely predict that the pyridopyrimidine core forms crucial hydrogen bonds with the backbone residues of the kinase's hinge region, a common binding pattern for kinase inhibitors. nih.gov The fluorine atom at the 6-position can modulate the electronic properties of the ring system and may form specific interactions, such as halogen bonds or favorable electrostatic contacts, with the protein. The results of such simulations are often evaluated using a scoring function, which estimates the binding affinity and ranks different binding poses. mdpi.comresearchgate.net
| Interaction Type | Ligand Moiety | Potential Interacting Residue(s) | Significance |
|---|---|---|---|
| Hydrogen Bond | Pyrimidine (B1678525) N1/N3 | Hinge Region Backbone (e.g., Gly, Cys) | Anchors the ligand in the ATP-binding site. nih.gov |
| Hydrogen Bond | 4-oxo group | Hinge Region Backbone/Side Chain | Provides an additional anchor point. |
| Hydrophobic Interaction | Pyridone Ring | Hydrophobic Pocket (e.g., Val, Leu, Ile) | Contributes to binding affinity and stability. nih.gov |
| Electrostatic/Halogen Bond | 6-fluoro group | Polar/Charged Residues | Enhances selectivity and binding affinity. |
Molecular Dynamics Simulations for Elucidating Binding Stability and Conformational Dynamics
Following molecular docking, molecular dynamics (MD) simulations are performed to assess the stability of the predicted ligand-target complex and to explore its conformational dynamics over time. nih.govtandfonline.com The docked complex is placed in a simulated physiological environment, including water molecules and ions, and the system's movements are simulated over a nanosecond timescale. frontiersin.org
Key analyses performed on the MD trajectory include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). The RMSD of the protein backbone and the ligand are monitored to determine if the complex reaches a stable equilibrium state. nih.gov A stable RMSD plot for the ligand indicates that it remains securely bound in the predicted pose. The RMSF analysis reveals the flexibility of different parts of the protein, highlighting regions that may undergo conformational changes upon ligand binding. nih.gov These simulations provide a more dynamic and realistic view of the binding event than static docking models. tandfonline.com
| Parameter | Typical Value Range (Stable Complex) | Interpretation |
|---|---|---|
| Ligand RMSD | 1-3 Å | The ligand maintains a stable binding pose within the active site. |
| Protein Backbone RMSD | 1-4 Å | The overall protein structure remains stable throughout the simulation. nih.gov |
| Key Residue RMSF | < 2 Å | Residues critical for binding show minimal fluctuation, indicating stable interactions. |
Binding Free Energy Calculations Utilizing Advanced Computational Methods (e.g., MM/GBSA)
To obtain a more quantitative estimate of binding affinity, advanced computational methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used. nih.govnih.gov This technique calculates the binding free energy (ΔG_bind) by analyzing snapshots from an MD simulation. frontiersin.org The total binding free energy is composed of several terms, including changes in molecular mechanics energy (van der Waals and electrostatic interactions) and solvation free energy (polar and nonpolar contributions). nih.gov
The MM/GBSA method allows for the decomposition of the total binding energy into contributions from individual residues. This "per-residue decomposition" is invaluable for identifying the specific amino acids that are most critical for the binding of this compound. Such insights are crucial for structure-activity relationship (SAR) studies and for guiding synthetic modifications to improve binding affinity. nih.gov While computationally intensive, MM/GBSA provides a more accurate ranking of potential inhibitors than docking scores alone. nih.gov
| Energy Component | Typical Contribution | Description |
|---|---|---|
| ΔE_vdW (van der Waals) | -40 to -60 | Favorable hydrophobic and nonpolar interactions. nih.gov |
| ΔE_ele (Electrostatic) | -20 to -40 | Favorable electrostatic interactions, including hydrogen bonds. nih.gov |
| ΔG_pol (Polar Solvation) | +40 to +70 | Unfavorable energy required to desolvate polar groups. nih.gov |
| ΔG_nonpol (Nonpolar Solvation) | -5 to -10 | Favorable energy from hydrophobic effect. nih.gov |
| ΔG_bind (Total Binding Free Energy) | -25 to -40 | Overall predicted binding affinity. |
X-ray Crystallography and NMR Spectroscopy for Atomic-Level Interaction Mapping in Related Systems
While computational models are powerful, experimental validation is essential. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary experimental techniques for mapping molecular interactions at the atomic level. Although a crystal structure of this compound in complex with a target may not be publicly available, data from related systems, such as other pyrido[3,4-d]pyrimidine (B3350098) derivatives, provide invaluable comparative insights. nih.gov
X-ray crystallography can yield a high-resolution three-dimensional structure of the ligand bound within the protein's active site. This provides definitive proof of the binding mode, revealing precise bond lengths, angles, and the positions of key interacting atoms, which can be used to validate and refine computational docking and MD simulation results. nih.gov
NMR spectroscopy is a powerful tool for studying protein-ligand interactions in solution, which more closely mimics the physiological environment. nih.gov Techniques like Chemical Shift Perturbation (CSP) can identify the specific amino acids at the binding interface by monitoring changes in the NMR signals of the protein upon addition of the ligand. nih.govresearchgate.net This allows for the mapping of the binding site and confirmation of the interactions predicted by computational models. Full NMR assignments for related pyrido[4,3-d]pyrimidine (B1258125) derivatives have been achieved through a combination of one and two-dimensional experiments, providing a basis for such studies. nih.gov
| Technique | Type of Information Obtained | Example from Related Pyrido-pyrimidine Systems |
|---|---|---|
| X-ray Crystallography | High-resolution 3D structure, precise interaction geometry, role of water molecules. | The crystal structure of Mps1 kinase in complex with a pyrido[3,4-d]pyrimidine inhibitor revealed key hydrogen bonds with Gly605. nih.gov |
| NMR Spectroscopy (CSP) | Binding site mapping, confirmation of interaction in solution, affinity constant (K_d) estimation. | Complete 1H and 13C NMR assignments for bioactive pyrido[4,3-d]pyrimidine derivatives have been established. nih.gov |
Preclinical Pharmacological Investigations of 6 Fluoro 3h Pyrido 3,2 D Pyrimidin 4 One Analogs
In Vitro Biochemical Assays for Quantifying Enzyme Inhibition and Binding Affinity
Biochemical assays are fundamental in the early stages of drug discovery to determine the direct interaction between a compound and its molecular target, often a protein kinase. For analogs of 6-fluoro-3H-pyrido[3,2-d]pyrimidin-4-one, these assays are crucial for quantifying their inhibitory potency and binding affinity to specific enzymes implicated in cancer progression.
One area of focus has been the inhibition of kinases such as PIM-1, a promising target in cancer therapy due to its role in cell survival, proliferation, and apoptosis. rsc.orgbohrium.com In a study evaluating pyrido[2,3-d]pyrimidine (B1209978) derivatives, several compounds demonstrated potent inhibitory activity against PIM-1 kinase. For instance, compounds 4 and 10 in the study exhibited IC₅₀ values of 11.4 nM and 17.2 nM, respectively, which are comparable to the well-known kinase inhibitor staurosporine (B1682477) (IC₅₀ = 16.7 nM). rsc.org
Another study on a series of 2-aminopyridopyrimidinone-based inhibitors identified a potent JNK3 inhibitor, compound 13 , with an IC₅₀ of 15 nM. nih.gov This compound also showed high selectivity against other kinases like p38, with an IC₅₀ greater than 10 μM. nih.gov The development of such selective inhibitors is crucial to minimize off-target effects.
The table below summarizes the enzymatic inhibitory activities of selected pyridopyrimidinone analogs against their respective target kinases.
Table 1: Enzymatic Inhibition of Selected Pyridopyrimidinone Analogs
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Compound 4 | PIM-1 | 11.4 | rsc.org |
| Compound 10 | PIM-1 | 17.2 | rsc.org |
| Staurosporine (Reference) | PIM-1 | 16.7 | rsc.org |
This table is interactive. You can sort and filter the data.
Cell-Based Assays for Characterizing Anti-Proliferative Activity and Mechanistic Endpoints
To assess the anticancer potential of these compounds in a more biologically relevant context, researchers utilize cell-based assays. These assays measure the ability of the compounds to inhibit the growth and proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric derived from these experiments, representing the concentration of a compound that inhibits 50% of cell growth.
Analogs of this compound have demonstrated significant anti-proliferative activity across a range of human cancer cell lines. For example, in a study of novel pyrido[2,3-d]pyrimidine derivatives, compound 4 showed remarkable cytotoxicity against the MCF-7 breast cancer cell line with an IC₅₀ value of 0.57 μM. rsc.org Another compound, 11 , also displayed potent activity against MCF-7 cells with an IC₅₀ of 1.31 μM. rsc.org
In another investigation, a different pyridopyrimidinone derivative, compound 6 , was found to be highly effective against three human cancer cell lines: HepG2 (liver), PC-3 (prostate), and HCT-116 (colon), with a promising IC₅₀ value of 0.5 μM, which was comparable to the standard chemotherapeutic drug doxorubicin (B1662922) (IC₅₀: 0.6 μM). bohrium.com
The table below presents a summary of the anti-proliferative activities of various pyridopyrimidinone analogs in different cancer cell lines.
Table 2: Anti-Proliferative Activity of Pyridopyrimidinone Analogs in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ (μM) | Reference |
|---|---|---|---|---|
| Compound 4 | MCF-7 | Breast | 0.57 | rsc.org |
| Compound 11 | MCF-7 | Breast | 1.31 | rsc.org |
| Compound 4 | HepG2 | Liver | 1.13 | rsc.org |
| Compound 11 | HepG2 | Liver | 0.99 | rsc.org |
| Compound 6 | HepG2 | Liver | 0.5 | bohrium.com |
| Compound 6 | PC-3 | Prostate | 0.5 | bohrium.com |
| Compound 6 | HCT-116 | Colon | 0.5 | bohrium.com |
This table is interactive. You can sort and filter the data.
To delve deeper into the mechanisms by which these compounds inhibit cancer cell growth, researchers perform detailed analyses of apoptosis (programmed cell death) and the cell cycle. Flow cytometry is a powerful technique used for these investigations, allowing for the quantitative analysis of cell populations at different stages of the cell cycle and the identification of apoptotic cells. auctoresonline.org
Treatment of cancer cells with analogs of this compound has been shown to induce both apoptosis and cell cycle arrest. For instance, flow cytometric analysis of MCF-7 cells treated with compound 4 revealed a significant increase in apoptosis. The total apoptotic cell population (early and late apoptosis) was 36.14%, a 58.3-fold increase compared to the untreated control group (0.62%). rsc.org
Furthermore, cell cycle analysis of MCF-7 cells treated with the same compound showed a significant accumulation of cells in the G1 phase (56.36% compared to 48.37% in the control group), with a corresponding decrease in the G2/M phase population (4.47% compared to 18.86%). rsc.org This indicates that the compound induces G1 cell cycle arrest, preventing the cells from progressing to the DNA synthesis (S) phase.
The table below summarizes the effects of a representative pyridopyrimidinone analog on apoptosis and cell cycle distribution in MCF-7 cells.
Table 3: Effect of Compound 4 on Apoptosis and Cell Cycle in MCF-7 Cells
| Parameter | Control (%) | Treated (%) | Fold Increase | Reference |
|---|---|---|---|---|
| Total Apoptosis | 0.62 | 36.14 | 58.3 | rsc.org |
| G1 Phase | 48.37 | 56.36 | - | rsc.org |
This table is interactive. You can sort and filter the data.
Future Perspectives and Research Trajectories for 6 Fluoro 3h Pyrido 3,2 D Pyrimidin 4 One
Development of Next-Generation Synthetic Strategies for Enhanced Accessibility and Efficiency
The advancement of therapeutic applications for 6-fluoro-3H-pyrido[3,2-d]pyrimidin-4-one and its derivatives is intrinsically linked to the development of more efficient and accessible synthetic routes. Current methodologies often involve multi-step processes that can be resource-intensive. Future synthetic strategies are expected to focus on domino reactions and one-pot syntheses to improve yields and reduce waste. researchgate.net For instance, the use of inexpensive and readily available starting materials, coupled with environmentally benign reaction conditions, is a key feature of emerging methodologies. researchgate.net
Researchers are exploring innovative catalytic systems to facilitate the construction of the pyridopyrimidine core. These include novel transition metal catalysts and organocatalysts that can enable milder reaction conditions and greater functional group tolerance. The synthesis of related pyridopyrimidinone structures has benefited from domino strategies that combine multiple reaction steps, such as aza-Michael addition and intramolecular cyclization, into a single, efficient sequence. researchgate.net The application of such strategies to the synthesis of this compound could significantly streamline its production.
Furthermore, late-stage fluorination techniques are becoming increasingly important in medicinal chemistry. The development of novel reagents and methods for the selective introduction of fluorine at the 6-position of the pyrido[3,2-d]pyrimidin-4-one scaffold could provide more direct and versatile access to the target compound and its analogues.
Exploration of Novel Biological Targets Beyond Established Kinase Pathways
While the pyridopyrimidine scaffold is a well-established kinase inhibitor, the future of this compound lies in exploring its potential to modulate other biological targets. nih.govnih.gov The inherent structural features of this compound, including its hydrogen bonding capabilities and aromatic surfaces, make it a versatile pharmacophore for interacting with a range of protein families.
One promising area of investigation is its potential as an inhibitor of enzymes involved in DNA damage response pathways, such as Ataxia Telangiectasia Mutated and Rad3-related (ATR) kinase. nih.gov Derivatives of the pyrido[3,2-d]pyrimidine (B1256433) scaffold have already shown potent ATR inhibitory activity. nih.gov Another avenue of exploration is the targeting of epigenetic modulators, such as bromodomains, which are implicated in cancer and inflammatory diseases. The pyrimidine (B1678525) core is a key component of molecules designed to inhibit BRD4. mdpi.com
Beyond oncology, there is potential for this compound derivatives to act on G-protein coupled receptors (GPCRs) or ion channels. For example, fluorinated pyrazolopyrimidines have been synthesized as potential imaging agents for GABA-A receptors, suggesting that the broader class of fluorinated pyrimidines could have applications in neuroscience. nih.gov The anti-inflammatory properties of some pyridopyrimidines also suggest that this compound could be investigated for its potential in treating autoimmune and inflammatory disorders.
Rational Design of Derivatives with Significantly Enhanced Selectivity and Efficacy Profiles
The rational design of derivatives of this compound will be crucial for unlocking its full therapeutic potential. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the modification of the core scaffold to improve potency, selectivity, and pharmacokinetic properties. mdpi.comnih.gov
The introduction of a fluorine atom at the 6-position is a key modification that can influence the electronic properties, metabolic stability, and binding affinity of the molecule. mdpi.com Future design strategies will likely involve the systematic exploration of different substituents at various positions of the pyridopyrimidine ring system. For example, modifications at the N-3 and C-2 positions could be used to modulate interactions with the target protein and fine-tune the compound's selectivity profile.
Computational methods, such as molecular docking and molecular dynamics simulations, will play an increasingly important role in the rational design process. unimore.itresearchgate.net These techniques can provide insights into the binding modes of this compound derivatives with their biological targets, enabling the design of new analogues with improved affinity and selectivity. For instance, in the design of NEK6 kinase inhibitors, molecular modeling guided the modification of a related pyridopyrimidine core to enhance water solubility while maintaining inhibitory activity. unimore.it
The table below illustrates potential modifications to the this compound scaffold and their intended effects based on rational design principles.
| Modification Site | Potential Substituent | Rationale for Modification |
| N-3 | Alkyl chains, aromatic rings | To explore interactions with hydrophobic pockets in the target protein and improve cell permeability. |
| C-2 | Amines, substituted phenyl groups | To introduce additional hydrogen bond donors/acceptors and enhance target affinity and selectivity. |
| C-7, C-8 | Small alkyl or halogen groups | To modulate electronic properties and fine-tune binding interactions. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of novel therapeutic agents, including derivatives of this compound. nih.gov These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising lead compounds and predict their properties. nih.gov
Furthermore, AI and ML can accelerate the optimization of lead compounds by predicting their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. This can help to identify and eliminate compounds with unfavorable characteristics early in the drug discovery process, saving time and resources. The use of quantitative structure-activity relationship (QSAR) models, a form of machine learning, is already an established practice in drug design and can be applied to guide the synthesis of more effective this compound derivatives. researchgate.net
Q & A
Q. What are the key considerations for optimizing the synthesis of 6-fluoro-3H-pyrido[3,2-d]pyrimidin-4-one?
Synthesis optimization requires precise control of reaction conditions, including:
- Temperature : Microwave-assisted heating (80–120°C) can accelerate reaction kinetics while minimizing side products .
- Solvent selection : Polar aprotic solvents like acetonitrile enhance nucleophilic substitution at the fluorine position, while ethanol is preferred for acid-sensitive intermediates .
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are effective for cross-coupling reactions involving fluorinated intermediates, with sodium carbonate as a base to maintain pH ~10 .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves impurities from structurally similar byproducts .
Q. How can researchers ensure purity and structural confirmation of the compound?
- Analytical techniques :
- Crystallography : Single-crystal X-ray diffraction resolves bond angles and torsional strain in the fused-ring system, critical for structure-activity relationship (SAR) studies .
Q. What are common challenges in scaling up laboratory synthesis protocols?
- Reaction reproducibility : Batch-to-batch variability in fluorination efficiency (e.g., due to moisture sensitivity) requires anhydrous conditions and inert atmospheres .
- Yield optimization : Multi-step routes (e.g., Suzuki-Miyaura coupling followed by cyclization) often show diminishing returns at scale. Continuous flow reactors improve consistency for high-temperature steps .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Assay standardization :
- Use isogenic cell lines to control for genetic variability in kinase inhibition studies .
- Surface plasmon resonance (SPR) quantifies binding kinetics to target enzymes (e.g., EGFR mutants) with real-time dissociation constants (Kd) .
- Metabolic stability : Incubate with liver microsomes (human vs. rodent) to identify species-specific discrepancies in half-life predictions .
Q. What advanced strategies are used to study the compound’s mechanism of action in cancer models?
- Proteomics : SILAC (stable isotope labeling by amino acids in cell culture) identifies downstream targets by comparing protein expression in treated vs. untreated cells .
- Cryo-EM : Resolves conformational changes in target kinases upon compound binding at near-atomic resolution .
- In vivo imaging : Fluorescently tagged analogs (e.g., Cy5 conjugates) track tumor penetration and retention in xenograft models .
Q. How can computational methods enhance SAR studies for fluorinated pyrido-pyrimidinones?
- Docking simulations : Molecular dynamics (MD) with AMBER or GROMACS predicts binding poses in ATP-binding pockets of kinases .
- QSAR modeling : Hammett constants for fluorine substituents correlate with electronic effects on inhibitory potency (e.g., logP vs. IC50) .
Q. What methodologies address the compound’s poor aqueous solubility in preclinical testing?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
